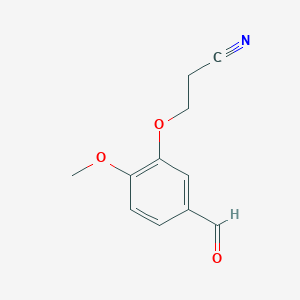
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl is a chiral compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group and a carbobenzyloxy (CBZ) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a CBZ group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Benzylation: The protected piperazine is then benzylated using benzyl bromide in the presence of a strong base like sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the benzylated product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The CBZ protecting group can be removed by catalytic hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Deprotected piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group provides stability and protection during chemical reactions, while the benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl: The enantiomer of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl, with similar chemical properties but different biological activity.
1-N-CBZ-2-BENZYL-PIPERAZINE: Lacks the hydrochloride salt form, which may affect its solubility and stability.
1-N-CBZ-PIPERAZINE: Does not have the benzyl group, resulting in different chemical reactivity and biological properties.
Uniqueness
This compound is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. The presence of both the CBZ and benzyl groups provides a balance of stability and lipophilicity, making it a versatile intermediate in various synthetic and research applications.
Properties
CAS No. |
1217679-84-9 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 |
InChI Key |
SRMNSSCOEASXSF-FERBBOLQSA-N |
Isomeric SMILES |
C1CN([C@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





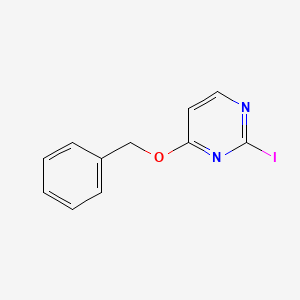
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
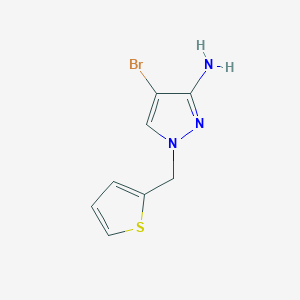
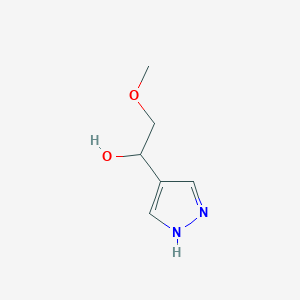
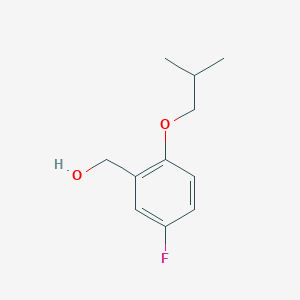

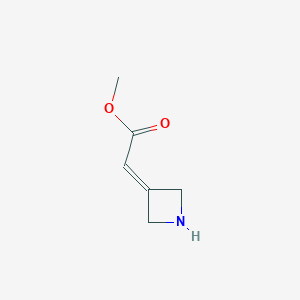
amine](/img/structure/B13081599.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

